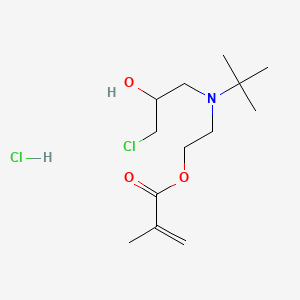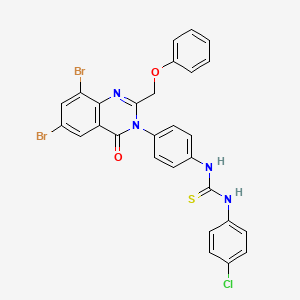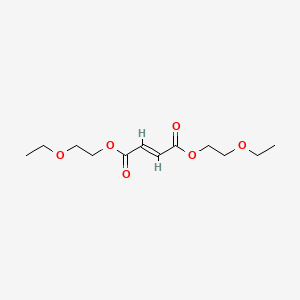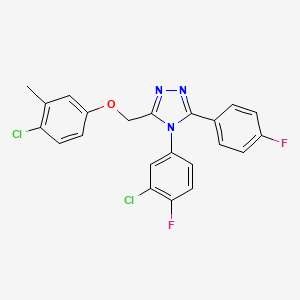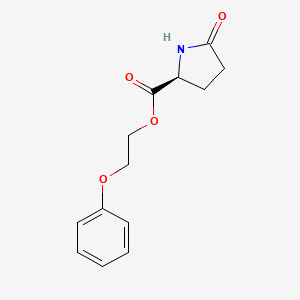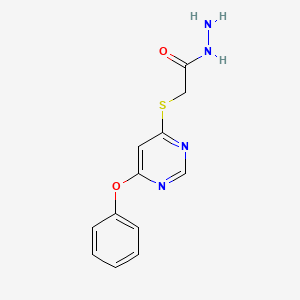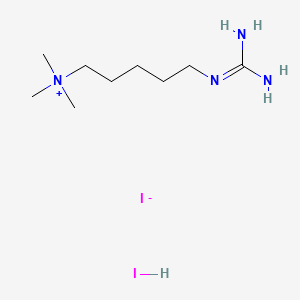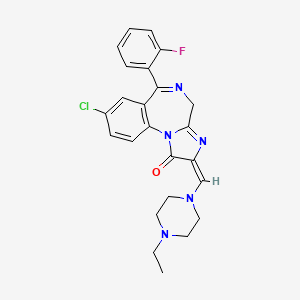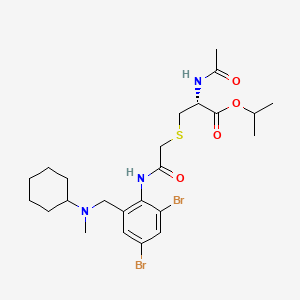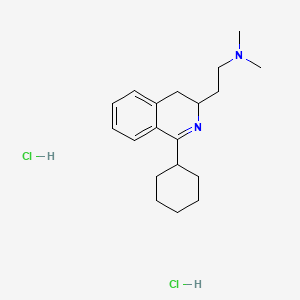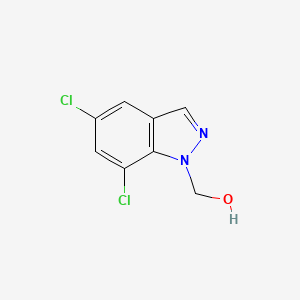
1-Hydroxymethyl-5,7-dichloroindazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxymethyl-5,7-dichloroindazole is a chemical compound with the molecular formula C8H6Cl2N2O and a molecular weight of 217.05 g/mol It is a derivative of indazole, a heterocyclic aromatic organic compound
Preparation Methods
The synthesis of 1-Hydroxymethyl-5,7-dichloroindazole involves several steps, typically starting with the preparation of the indazole core. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst . The reaction conditions are mild, allowing for the inclusion of various functional groups. Industrial production methods often involve transition metal-catalyzed reactions, reductive cyclization, and other optimized synthetic schemes .
Chemical Reactions Analysis
1-Hydroxymethyl-5,7-dichloroindazole undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nitration reactions are common, often using reagents like chlorine or nitric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Hydroxymethyl-5,7-dichloroindazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Hydroxymethyl-5,7-dichloroindazole involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
1-Hydroxymethyl-5,7-dichloroindazole can be compared to other indazole derivatives, such as:
- 1-Methylindazole
- 5-Nitroindazole
- 2-Phenylindazole
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities.
Properties
CAS No. |
42757-92-6 |
|---|---|
Molecular Formula |
C8H6Cl2N2O |
Molecular Weight |
217.05 g/mol |
IUPAC Name |
(5,7-dichloroindazol-1-yl)methanol |
InChI |
InChI=1S/C8H6Cl2N2O/c9-6-1-5-3-11-12(4-13)8(5)7(10)2-6/h1-3,13H,4H2 |
InChI Key |
UFACMCKGRQFYCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2CO)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



